1,7-dimethyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
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Properties
IUPAC Name |
6,12-dimethyl-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-8-9-17-22-18-14(20(26)24(17)11-12)10-16(23(18)3)19(25)21-15-7-5-4-6-13(15)2/h4-11H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMHGZVFWSCUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₁₅N₃O₄
- Molecular Weight : 301.30 g/mol
- CAS Number : 1086386-77-7
Biological Activity Overview
Research indicates that compounds within the pyrido-pyrrolo-pyrimidine class exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific compound has been studied for its potential applications in treating viral infections and certain types of cancer.
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar heterocyclic compounds. For instance, pyrazolo-pyrimidines have shown effectiveness against several viruses, including HIV and HSV-1. The structure-activity relationship (SAR) analyses indicate that modifications in the chemical structure can significantly enhance antiviral efficacy.
Case Study: Antiviral Efficacy Against HIV
In a study evaluating various pyrazolo derivatives, a compound structurally related to our target showed an EC50 value of 0.2 nM against HIV-1. The mechanism involved inhibition of reverse transcriptase, which is crucial for viral replication .
Anticancer Activity
The anticancer potential of pyrido-pyrrolo-pyrimidines has been recognized in several studies. These compounds often act by inhibiting specific kinases involved in cancer cell proliferation.
Research Findings
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activity of this compound can be summarized as follows:
| Activity | Mechanism | Target |
|---|---|---|
| Antiviral | Inhibition of viral reverse transcriptase | HIV-1 |
| Anticancer | Induction of apoptosis; cell cycle arrest | Various cancer cell lines |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Immune cells |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. A general procedure (adapted from pyrido-pyrrolo-pyrimidine derivatives) includes:
- Step 1: Condensation of precursors (e.g., 2-chloro-4-oxo-pyrido-pyrimidine derivatives) with glycinate esters in methanol under triethylamine catalysis at room temperature .
- Step 2: Cyclization using sodium methoxide in methanol, followed by acidification to precipitate the product. Yields range from 53% to 62% depending on substituents . Optimization Tips:
- Use continuous flow reactors to enhance scalability and reduce side reactions .
- Control solvent polarity (e.g., methanol or DMF) to stabilize intermediates .
Table 1: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Triethylamine, methanol, RT | 60–70% (intermediate) | |
| 2 | NaOMe, 50–60°C, HCl acidification | 53–62% (final product) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign proton environments (e.g., methyl groups at δ 2.35–3.94 ppm) and carbonyl carbons (δ 161.9–170 ppm) in DMSO-d6 .
- Mass Spectrometry (MS): Confirm molecular weight via CI-MS (e.g., [M+H]+ at m/z 258.0 for similar derivatives) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How do structural features influence chemical reactivity?
Answer: The heterocyclic core (pyrido-pyrrolo-pyrimidine) confers rigidity, while substituents like the o-tolyl group enhance steric hindrance, reducing unwanted side reactions. Methyl groups at positions 1 and 7 increase lipophilicity, affecting solubility in polar solvents .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Predict reaction pathways and transition states (e.g., using DFT for cyclization steps) .
- Molecular Docking: Screen derivatives against targets like PARP-1 (poly-ADP ribose polymerase) to prioritize synthesis .
- SAR Studies: Modify substituents (e.g., replacing o-tolyl with 4-methoxyphenyl) to assess impacts on enzyme inhibition .
Q. How to resolve contradictions in reported biological activities across studies?
Answer: Discrepancies often arise from variations in substituents or assay conditions. For example:
- The o-tolyl derivative shows anti-inflammatory activity, while 4-methoxyphenyl analogs exhibit stronger anticancer effects due to enhanced DNA repair inhibition . Recommended Approach:
- Standardize bioassays (e.g., use identical cell lines like HeLa for cytotoxicity).
- Perform comparative studies with controlled substituent changes (see Table 2).
Table 2: Substituent Effects on Biological Activity
| Substituent (Position) | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| o-Tolyl (N-linked) | Anti-inflammatory | COX-2 inhibition | |
| 4-Methoxyphenyl (N-linked) | Anticancer | PARP-1 inhibition | |
| 3-Methoxypropyl (Side chain) | Improved solubility | Reduced logP |
Q. What experimental strategies elucidate the mechanism of action in cellular pathways?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC50 values against targets (e.g., PARP-1) using fluorescence-based assays .
- Gene Expression Profiling: Use RNA-seq to identify pathways affected (e.g., DNA repair genes like BRCA1) .
- In Vitro Pharmacokinetics: Assess absorption/distribution via Caco-2 cell models .
Q. How to optimize reaction yields in multi-step syntheses?
Answer:
- Temperature Control: Maintain 50–60°C during cyclization to avoid decomposition .
- Solvent Selection: Use methanol for intermediate stabilization or DMF for sluggish reactions .
- Catalyst Screening: Test alternatives to triethylamine (e.g., DBU) for higher regioselectivity .
Key Challenges and Future Directions
- Data Gaps: Limited crystallographic data for structure-activity validation .
- Scalability: Transition from batch to flow chemistry for industrial-grade synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
